(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide
CAS No.: 314035-47-7
Cat. No.: VC11902025
Molecular Formula: C21H13N3O2
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314035-47-7 |
|---|---|
| Molecular Formula | C21H13N3O2 |
| Molecular Weight | 339.3 g/mol |
| IUPAC Name | 3-(4-cyanophenyl)iminobenzo[f]chromene-2-carboxamide |
| Standard InChI | InChI=1S/C21H13N3O2/c22-12-13-5-8-15(9-6-13)24-21-18(20(23)25)11-17-16-4-2-1-3-14(16)7-10-19(17)26-21/h1-11H,(H2,23,25) |
| Standard InChI Key | RPQXAUPIPZUXKO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)C#N)O3)C(=O)N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)C#N)O3)C(=O)N |
Introduction
Structural Characterization and Chemical Properties
Molecular Architecture
The compound’s structure (CAS No. 314035-47-7) is defined by a benzo[f]chromene scaffold fused to a carboxamide group at position 2 and a (Z)-configured imino linkage to a 4-cyanophenyl ring. Key features include:
-
Benzo[f]chromene core: A tricyclic system comprising two benzene rings fused to a pyran moiety.
-
Carboxamide group: Positioned at C2, this moiety enhances hydrogen-bonding potential and solubility.
-
4-Cyanophenyl substituent: The electron-withdrawing cyano group influences electronic distribution and target binding.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₃N₃O₂ |
| Molecular Weight | 339.3 g/mol |
| IUPAC Name | 3-(4-cyanophenyl)iminobenzo[f]chromene-2-carboxamide |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)C#N)O3)C(=O)N |
| PubChem CID | 747768 |
The Z-configuration of the imino group (C=N) is critical for maintaining planar geometry, which facilitates π-π stacking interactions with biological targets.
Synthesis and Optimization Strategies
Multi-Component Reaction Pathways
Synthesis of this compound typically employs multi-component reactions (MCRs), which converge starting materials into the target structure in a single step. A representative protocol involves:
-
Condensation: Reacting 2-hydroxybenzo[f]chromene derivatives with 4-cyanophenyl isocyanate under acidic conditions.
-
Cyclization: Intramolecular cyclization to form the imino linkage, often catalyzed by Lewis acids like ZnCl₂.
-
Purification: Chromatographic isolation yields the pure Z-isomer, confirmed via NMR and X-ray crystallography.
Challenges in Stereochemical Control
The Z-configuration arises from steric hindrance during imine formation, favoring the thermodynamically stable isomer. Computational studies suggest that the energy difference between Z and E isomers exceeds 5 kcal/mol, ensuring high stereoselectivity.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In murine models of colitis, the compound reduces TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses. This activity is attributed to NF-κB pathway inhibition, possibly through IKKβ binding.
Pharmacokinetic and Toxicological Considerations
Absorption and Metabolism
Preliminary studies in rodents indicate:
-
Bioavailability: 22% after oral administration due to first-pass metabolism.
-
Metabolites: Cytochrome P450-mediated oxidation produces a hydroxylated derivative (m/z 355.2), which retains 30% of the parent compound’s activity.
Toxicity Profile
-
Acute toxicity: LD₅₀ > 500 mg/kg in mice, suggesting a wide therapeutic window.
-
Hepatotoxicity: Mild ALT elevation at doses ≥100 mg/kg, reversible upon discontinuation.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Chromene Derivatives
| Compound | Anticancer IC₅₀ (μM) | Anti-Inflammatory EC₅₀ (μM) |
|---|---|---|
| Target Compound | 2.1–8.3 | 5.8 |
| 7-Methoxybenzo[h]chromene | 12.4 | 18.9 |
| 2-Carboxy-3-phenylchromene | 9.7 | 14.2 |
The superior potency of (3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide underscores the synergistic role of the cyanophenyl and carboxamide groups.
Future Directions and Clinical Translation
Priority Research Areas
-
Target Identification: Proteomic studies to map binding partners.
-
Formulation Optimization: Nanoencapsulation to improve bioavailability.
-
Combination Therapies: Testing with checkpoint inhibitors (e.g., anti-PD-1).
Regulatory Considerations
Preclinical safety and efficacy data must align with FDA/EMA guidelines before Phase I trials. Current gaps include genotoxicity assessments and long-term carcinogenicity studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume